molecular formula C16H23BO2 B2365859 3-Cyclobutylphenylboronic acid pinacol ester CAS No. 2121514-70-1

3-Cyclobutylphenylboronic acid pinacol ester

Cat. No.: B2365859
CAS No.: 2121514-70-1
M. Wt: 258.17
InChI Key: SSMKDNHRLVKRFB-UHFFFAOYSA-N
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Description

3-Cyclobutylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C16H23BO2. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of 3-Cyclobutylphenylboronic acid pinacol ester, also known as 2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the formation of carbon-carbon (C-C) bonds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This process is key to the formation of new C-C bonds, which is the primary action of this compound .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming C-C bonds in organic synthesis . The downstream effects of this pathway include the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by these factors .

Result of Action

The primary result of the action of this compound is the formation of new C-C bonds . This leads to the synthesis of a wide range of organic compounds with high enantioselectivity . The specific molecular and cellular effects would depend on the particular compounds synthesized as a result of these reactions .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as pH and the presence of water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH, which could affect their stability and efficacy . Additionally, these compounds are only marginally stable in water, which could also influence their action .

Biochemical Analysis

Biochemical Properties

3-Cyclobutylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts used in Suzuki-Miyaura coupling. The compound’s boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is essential for its reactivity in biochemical processes . This interaction is crucial for the compound’s role in synthesizing complex organic molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes involved in metabolic pathways. For instance, the compound can affect cell signaling pathways by modifying the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . These interactions can result in altered cellular responses, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes, inhibiting or activating their functions. For example, the compound’s boronic acid group can form covalent bonds with serine residues in proteases, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in biochemical research. Over time, the compound may undergo hydrolysis, especially under physiological conditions, which can affect its efficacy and interactions with biomolecules . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation products influencing cellular responses differently.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a boronic ester. It can be metabolized by enzymes such as esterases and oxidases, which modify its structure and influence its reactivity . The compound’s interactions with cofactors and other metabolic intermediates are essential for its function in biochemical reactions and its overall metabolic fate in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylphenylboronic acid pinacol ester typically involves the reaction of 3-cyclobutylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran at elevated temperatures. The general reaction scheme is as follows:

3-Cyclobutylphenylboronic acid+Pinacol3-Cyclobutylphenylboronic acid pinacol ester\text{3-Cyclobutylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Cyclobutylphenylboronic acid+Pinacol→3-Cyclobutylphenylboronic acid pinacol ester

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or diaryl compounds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst. The major product is the corresponding hydrocarbon.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Protodeboronation: Protic solvents (e.g., methanol), catalysts (e.g., palladium on carbon).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.

    Protodeboronation: Corresponding hydrocarbons.

Scientific Research Applications

3-Cyclobutylphenylboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: It is used in the development of boron-containing compounds for biological applications, such as enzyme inhibitors and imaging agents.

Comparison with Similar Compounds

3-Cyclobutylphenylboronic acid pinacol ester can be compared with other boronic esters, such as:

  • Phenylboronic acid pinacol ester
  • 3-Chlorophenylboronic acid pinacol ester
  • 3-Cyanophenylboronic acid pinacol ester

Uniqueness

The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where other boronic esters may not be as effective.

Properties

IUPAC Name

2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-6-9-13(11-14)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMKDNHRLVKRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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